1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride
Overview
Description
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a naphthalen-2-ol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-naphthol in the presence of an acid catalyst to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired compound. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenyl and naphthalen-2-ol derivatives.
Scientific Research Applications
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the amino and fluoro groups can enhance its binding affinity and specificity for certain targets, thereby influencing its biological activity.
Comparison with Similar Compounds
1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride can be compared with other similar compounds, such as:
1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride: Similar structure but with a chloro group instead of a fluoro group, which may affect its reactivity and biological activity.
1-[Amino-(4-methyl-phenyl)-methyl]-naphthalen-2-ol hydrochloride: Contains a methyl group instead of a fluoro group, leading to differences in chemical and biological properties.
1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-ol hydrochloride:
The uniqueness of this compound lies in the presence of the fluoro group, which can enhance its stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[amino-(4-fluorophenyl)methyl]naphthalen-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO.ClH/c18-13-8-5-12(6-9-13)17(19)16-14-4-2-1-3-11(14)7-10-15(16)20;/h1-10,17,20H,19H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFHLBMJVACNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC=C(C=C3)F)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588733 | |
Record name | 1-[Amino(4-fluorophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169968-26-6 | |
Record name | 1-[Amino(4-fluorophenyl)methyl]naphthalen-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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